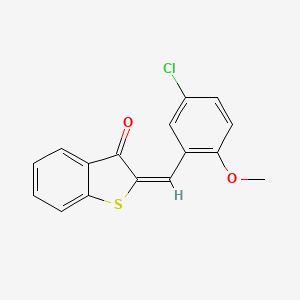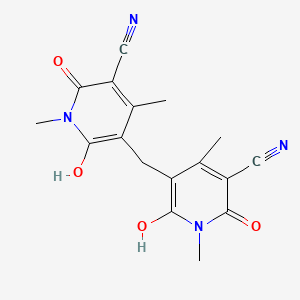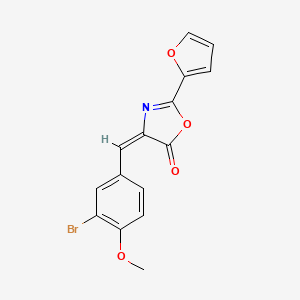
4-(3-bromo-4-methoxybenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-bromo-4-methoxybenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one, also known as BMF, is a synthetic compound that belongs to the family of oxazolone derivatives. BMF has been extensively studied due to its potential applications in scientific research, particularly in the fields of medicinal chemistry and drug discovery.
Wirkmechanismus
The mechanism of action of 4-(3-bromo-4-methoxybenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation and inflammation. Studies have shown that 4-(3-bromo-4-methoxybenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one can induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects
4-(3-bromo-4-methoxybenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of tumor cell growth, the suppression of inflammation, and the inhibition of microbial growth. It has also been shown to have antioxidant properties, which may contribute to its potential therapeutic benefits.
Vorteile Und Einschränkungen Für Laborexperimente
4-(3-bromo-4-methoxybenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one has several advantages for use in lab experiments, including its ease of synthesis, low toxicity, and potential therapeutic applications. However, its solubility in water is limited, which may pose challenges for certain experiments. Additionally, further studies are needed to fully elucidate its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several potential future directions for research on 4-(3-bromo-4-methoxybenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one. These include the development of novel therapeutic agents based on 4-(3-bromo-4-methoxybenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one, the identification of its specific molecular targets, and the investigation of its potential applications in other fields, such as agriculture and food science. Further studies are also needed to fully understand its mechanism of action and potential side effects, as well as to optimize its synthesis and formulation for use in various applications.
Synthesemethoden
The synthesis of 4-(3-bromo-4-methoxybenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one can be achieved through a multi-step reaction process involving the condensation of 3-bromo-4-methoxybenzaldehyde and 2-furylamine, followed by cyclization with chloroacetic acid and sodium hydroxide. The final product is obtained through acid-catalyzed cyclization of the intermediate compound.
Wissenschaftliche Forschungsanwendungen
4-(3-bromo-4-methoxybenzylidene)-2-(2-furyl)-1,3-oxazol-5(4H)-one has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial properties, making it a promising candidate for the development of novel therapeutics.
Eigenschaften
IUPAC Name |
(4E)-4-[(3-bromo-4-methoxyphenyl)methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO4/c1-19-12-5-4-9(7-10(12)16)8-11-15(18)21-14(17-11)13-3-2-6-20-13/h2-8H,1H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYWHFXAKYZVIY-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CO3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CO3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-4-[(3-bromo-4-methoxyphenyl)methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-allyl-4',7'-dimethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5878968.png)
![N-[4-(cyanomethyl)phenyl]-2,5-dimethylbenzamide](/img/structure/B5878971.png)
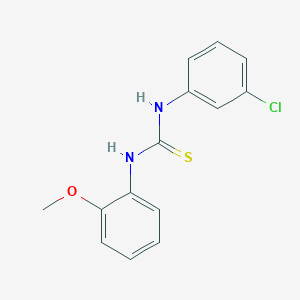
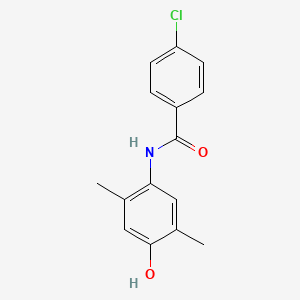


![N-(3-chlorophenyl)-2-[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B5879026.png)



![N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5879063.png)
![4-bromo-N'-{[(3,4-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5879067.png)
